molecular formula C9H7BrF3NO2 B1518901 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate CAS No. 1087797-98-5

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

Cat. No.: B1518901
CAS No.: 1087797-98-5
M. Wt: 298.06 g/mol
InChI Key: FDTBGHDNTIZVBX-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate is a chemical compound with the CAS Number: 1087797-98-5 . It has a molecular weight of 298.06 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-bromophenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Chiral Stationary Phases for Chromatography

Compounds similar to 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate have been studied for their chiral recognition abilities, especially in the context of high-performance liquid chromatography (HPLC). For instance, derivatives of cellulose and amylose carbamates have been developed as chiral stationary phases (CSPs) for the enantioseparation of racemic mixtures. The introduction of halogenated phenyl groups to these polymers has been shown to significantly affect their polarity and chiral discrimination capabilities, making them suitable for resolving a wide range of chiral compounds, including pharmaceuticals (Chankvetadze et al., 1997).

Photoredox Catalysis

In the field of synthetic organic chemistry, the development of novel fluoromethylation protocols is vital. Photoredox catalysis, utilizing visible light to activate carbon-fluorine bonds, has emerged as a powerful strategy for introducing fluorinated groups into organic molecules. This approach leverages the unique reactivity of fluorinated compounds to facilitate radical-mediated transformations, enabling the synthesis of complex fluorinated structures that are prevalent in pharmaceuticals and agrochemicals. The research highlights the potential of using trifluoromethyl and difluoromethyl groups as versatile building blocks in organic synthesis through photoredox catalytic processes (Koike & Akita, 2016).

Electroluminescent Materials

Carbazole derivatives, similar in structure to this compound, have been explored for their potential in light-emitting diode (LED) applications. These compounds, especially when substituted with electron-donating or electron-withdrawing groups, exhibit promising electroluminescent properties. The synthesis and characterization of stable carbazole derivatives that incorporate peripheral diarylamines suggest their utility as amorphous materials with high glass transition temperatures. Their luminescent properties, dependent on the nature of the substituents, make them candidates for use in organic LEDs (OLEDs), offering insights into the design of novel electroluminescent materials (Thomas et al., 2001).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTBGHDNTIZVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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